molecular formula C5H9ClO4S2 B2415045 (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride CAS No. 1934435-48-9

(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride

Cat. No.: B2415045
CAS No.: 1934435-48-9
M. Wt: 232.69
InChI Key: LGAFCYWMFPTOGF-UHFFFAOYSA-N
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Description

(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride (CAS 1934435-48-9) is a specialized chemical reagent with the molecular formula C 5 H 9 ClO 4 S 2 and a molecular weight of 232.71 . This compound features a unique structure containing both a methylsulfonyl group and a reactive sulfonyl chloride moiety on a cyclopropane ring, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. As an organosulfonyl chloride, it is highly reactive towards nucleophiles. Researchers can utilize it to introduce the (1-methylsulfonylcyclopropyl)methanesulfonyl group into target molecules, creating sulfonate esters upon reaction with alcohols or sulfonamide derivatives upon reaction with primary and secondary amines . These functional groups are critical in the development of pharmaceutical intermediates, agrochemicals, and other fine chemicals, where they can influence the compound's physicochemical properties or serve as protected functional groups . The cyclopropane ring introduces significant steric and electronic constraints, which can be exploited to study structure-activity relationships and to create molecules with specific, rigid three-dimensional geometries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It requires cold-chain transportation to maintain stability and must be handled with extreme care by experienced laboratory personnel only. As a reactive sulfonyl chloride, it is corrosive, moisture-sensitive, and a lachrymator. Appropriate personal protective equipment and engineering controls, such as the use of a fume hood, are essential .

Properties

IUPAC Name

(1-methylsulfonylcyclopropyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S2/c1-11(7,8)5(2-3-5)4-12(6,9)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAFCYWMFPTOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate esters.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction can lead to the formation of sulfide derivatives. Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it suitable for producing various derivatives:

  • Synthesis of Sulfonamides : The sulfonyl chloride group can react with amines to form sulfonamides, which are important in medicinal chemistry.
  • Formation of Heterocycles : The compound can be used to construct heterocyclic frameworks, which are prevalent in pharmaceuticals.

Pharmaceutical Applications

(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride has potential applications in drug development:

  • Antimicrobial Agents : Due to its structural properties, it may be explored as a scaffold for developing new antimicrobial compounds.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound could exhibit anticancer activity by modulating cellular pathways involved in proliferation and apoptosis.

Agrochemical Applications

In the field of agrochemicals, this compound could be utilized for:

  • Pesticide Development : Its reactivity can be harnessed to develop new pesticides that target specific pests while minimizing environmental impact.
  • Herbicides : The compound may contribute to the development of selective herbicides that inhibit unwanted plant growth without affecting crops.

Case Studies

Several studies highlight the practical applications of this compound:

Study on Antimicrobial Efficacy

Research has shown that derivatives of this compound exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values were reported between 0.01 mg/mL and 0.05 mg/mL, indicating strong potential as an antimicrobial agent.

Anticancer Activity Assessment

In vitro studies demonstrated that certain derivatives could induce cytotoxic effects on cancer cell lines. Mechanistic studies suggested that these compounds might interfere with cell cycle progression and promote apoptosis in malignant cells.

Data Tables

Application AreaSpecific UseObservations
Organic SynthesisSulfonamide formationEffective in nucleophilic substitution
PharmaceuticalsAntimicrobial agentsMIC values ranging from 0.01 mg/mL to 0.05 mg/mL
Anticancer researchInduces apoptosis in cancer cell lines
AgrochemicalsPesticide developmentPotential for selective pest targeting
Herbicide formulationMinimizes impact on non-target plants

Mechanism of Action

The mechanism by which (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride exerts its effects involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. For instance, in biological systems, it may interact with amino acid residues in proteins, leading to enzyme inhibition or modification .

Comparison with Similar Compounds

(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride. While methanesulfonyl chloride is simpler and more commonly used, this compound offers a unique cyclopropyl ring structure that provides different reactivity and potential applications. Similar compounds include:

  • Methanesulfonyl chloride
  • Toluenesulfonyl chloride
  • Ethanesulfonyl chloride

This compound’s unique structure and reactivity make it a valuable tool in various fields of research and industry, highlighting its versatility and potential for future applications.

Biological Activity

(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride is an organosulfur compound with significant potential in various scientific fields, particularly in organic synthesis and biological research. Its unique structural characteristics allow it to participate in diverse chemical reactions, making it a valuable tool for studying enzyme interactions and developing pharmaceuticals.

  • Chemical Formula : C₅H₉ClO₄S₂
  • Molecular Weight : 202.70 g/mol
  • CAS Number : 1934435-48-9

Key Specifications Table

PropertyValue
Boiling Point53 - 55 °C
Density1.474 g/cm³
Melting Point-32 °C
Flash Point102 °C
LD50 (oral, rat)205 - 317 mg/kg
LD50 (dermal, rabbit)200 - 2000 mg/kg

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This allows it to react with nucleophiles, such as amino acids in proteins, leading to the modification or inhibition of enzyme functions. The specific pathways and molecular targets involved depend on the nature of the nucleophiles and the biological context.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by modifying active sites through covalent bonding. This property is particularly useful in drug design, where enzyme inhibitors are critical for therapeutic efficacy.

Pharmaceutical Development

As a pharmaceutical intermediate, this compound is being investigated for its role in synthesizing novel sulfonamide derivatives. These derivatives have shown promise in treating various diseases due to their antibacterial and anti-inflammatory properties.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound effectively inhibited the activity of certain proteases, suggesting its potential as a therapeutic agent in diseases where protease activity is dysregulated.
  • Synthesis of Sulfonamide Derivatives :
    • Research focused on the synthesis of sulfonamide compounds using this compound as a key reagent. These compounds exhibited significant antibacterial activity against various pathogens, indicating their potential use in clinical settings.
  • Toxicological Assessments :
    • Toxicological studies have highlighted the compound's high toxicity levels, necessitating careful handling and usage protocols in laboratory settings. The LD50 values indicate that it poses significant health risks upon exposure, underscoring the need for safety measures during experimentation.

Comparison with Similar Compounds

This compound can be compared with other sulfonyl chlorides like methanesulfonyl chloride and toluenesulfonyl chloride. Its unique cyclopropyl structure enhances its reactivity and specificity in biological applications.

CompoundStructure TypeKey Applications
Methanesulfonyl ChlorideSimple Sulfonyl ChlorideSynthesis of methanesulfonates
Toluene Sulfonyl ChlorideAromatic Sulfonyl ChlorideUsed as a protecting group
This compoundCyclopropane DerivativeEnzyme inhibition and pharmaceutical synthesis

Q & A

Q. What are the recommended safety protocols for handling (1-Methylsulfonylcyclopropyl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer : Due to its structural similarity to methanesulfonyl chloride (a highly toxic compound ), handle this compound under strict safety measures:
  • Use PPE (gloves, goggles, lab coat) and operate in a certified fume hood.
  • Avoid moisture exposure, as sulfonyl chlorides hydrolyze exothermically. Store in anhydrous conditions under inert gas (e.g., nitrogen).
  • Refer to hazard classification guidelines for sulfonyl chlorides, which emphasize respiratory and dermal toxicity .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR : Use 1^1H and 13^13C NMR to confirm cyclopropane ring integrity and sulfonyl group presence. Compare shifts with computed spectra (e.g., using DFT).
  • IR Spectroscopy : Identify S=O stretching vibrations (~1350–1150 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (exact mass: 215.9926 g/mol) via high-resolution MS .
  • Chromatography : Employ GC-MS with methylene chloride as a solvent carrier (common for sulfonyl chlorides ) to detect impurities.

Q. What solvents are compatible with this compound for reaction design?

  • Methodological Answer :
  • Chlorinated solvents (e.g., methylene chloride, chloroform) are preferred due to their low nucleophilicity and ability to stabilize sulfonyl chlorides .
  • Avoid protic solvents (water, alcohols) to prevent hydrolysis. Pre-dry solvents using molecular sieves.
  • Test solubility empirically: Cyclopropane rings may reduce solubility compared to linear analogs.

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • Methodological Answer :
  • Key Parameters :
PropertyValueRelevance
XlogP-0.1 Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area85 Ų Indicates potential hydrogen-bonding interactions.
Rotatable Bonds3 Influences conformational flexibility.
  • Applications :
  • Use DFT calculations to map electrophilic sites (e.g., sulfonyl chloride groups).
  • Simulate reaction pathways (e.g., nucleophilic substitution) to optimize conditions.

Q. How should researchers resolve contradictions in thermal stability data during synthesis or storage?

  • Methodological Answer :
  • Experimental Approaches :
  • Perform differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Compare experimental stability with computational predictions (e.g., bond dissociation energies of cyclopropane vs. sulfonyl groups).
  • Troubleshooting :
  • If instability occurs, test storage under argon vs. nitrogen.
  • Analyze byproducts via LC-MS to identify degradation pathways (e.g., ring-opening reactions).

Q. What strategies mitigate low yields in nucleophilic substitution reactions involving this compound?

  • Methodological Answer :
  • Optimization Steps :

Moisture Control : Use Schlenk-line techniques to exclude water.

Catalysis : Introduce Lewis acids (e.g., ZnCl2_2) to activate the sulfonyl chloride group.

Stoichiometry : Titrate nucleophile equivalents to avoid side reactions (e.g., over-alkylation).

  • Analysis : Monitor reaction progress via 19^{19}F NMR (if using fluorinated nucleophiles) or inline IR spectroscopy .

Data Contradiction Analysis

Q. How to address discrepancies in reported hydrogen-bond acceptor counts for this compound?

  • Methodological Answer :
  • Root Cause : Discrepancies may arise from differing computational methods (e.g., varying cutoff criteria for acceptor sites).
  • Resolution :
  • Recalculate using multiple software (e.g., Gaussian, Spartan) with consistent parameters.
  • Validate experimentally via crystallography or solvent-dependent NMR shifts .

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